molecular formula C14H19NO2 B2797400 6-(2,2-Diethoxyethyl)-1H-indole CAS No. 2353935-30-3

6-(2,2-Diethoxyethyl)-1H-indole

Cat. No.: B2797400
CAS No.: 2353935-30-3
M. Wt: 233.311
InChI Key: QXVXXBNNEYIKFU-UHFFFAOYSA-N
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Description

6-(2,2-Diethoxyethyl)-1H-indole: is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The specific structure of this compound includes an ethoxyethyl group attached to the sixth position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,2-Diethoxyethyl)-1H-indole can be achieved through several steps starting from readily available starting materials. One common method involves the reaction of phenylhydrazine hydrochloride with dimethyl ®-2-(3-oxocyclohexyl)malonate to form an intermediate, which is then subjected to further reactions to introduce the ethoxyethyl group . The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and catalysts like tris(triphenylphosphine)rhodium(I) carbonyl hydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-(2,2-Diethoxyethyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce various reduced indole derivatives.

Scientific Research Applications

Chemistry: 6-(2,2-Diethoxyethyl)-1H-indole is used as a building block in organic synthesis

Biology: In biological research, this compound can be used to study the interactions of indole derivatives with biological targets. It may serve as a probe to investigate enzyme activities and receptor binding.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Indole derivatives are known for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and dyes. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 6-(2,2-Diethoxyethyl)-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activities. For example, indole derivatives are known to interact with the serotonin receptor, influencing neurotransmission and exhibiting potential antidepressant effects . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-(2,2-Dimethoxyethyl)-1H-indole
  • 6-Amino-5-(2,2-diethoxyethyl)-4-hydroxypyrimidine
  • N-(2,2-Diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one

Comparison: 6-(2,2-Diethoxyethyl)-1H-indole is unique due to the presence of the ethoxyethyl group at the sixth position of the indole ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications. Compared to other similar compounds, it may exhibit different reactivity and biological activity, highlighting its potential in various research and industrial fields .

Properties

IUPAC Name

6-(2,2-diethoxyethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-3-16-14(17-4-2)10-11-5-6-12-7-8-15-13(12)9-11/h5-9,14-15H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVXXBNNEYIKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1=CC2=C(C=C1)C=CN2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2353935-30-3
Record name 6-(2,2-diethoxyethyl)-1H-indole
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